

# Application Notes and Protocols: In Vivo Imaging of Trehalose Metabolism with Labeled Analogues

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## Compound of Interest

Compound Name: *D-(+)-Trehalose-d2*

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## Introduction

Trehalose is a disaccharide crucial for the survival and pathogenesis of various organisms, including bacteria, fungi, and invertebrates.[1] In mammals, trehalose is not naturally abundant, making its metabolic pathways a unique target for imaging and therapeutic intervention, particularly in the context of infectious diseases like tuberculosis.[2][3] The cell wall of *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis, is rich in trehalose-containing glycolipids, such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM).[2] These molecules are essential for the bacterium's structural integrity and virulence.[1][4]

The development of labeled trehalose analogues has opened new avenues for the non-invasive, real-time imaging of trehalose metabolism in vivo.[5][6] These probes, which can be tagged with fluorophores or radionuclides, are processed by bacterial enzymes and incorporated into the cell wall, allowing for the specific visualization of metabolically active bacteria.[7][8][9] This technology holds significant promise for diagnosing infections, monitoring treatment efficacy, and understanding fundamental aspects of microbial physiology.[10][11]

## Applications

- **Specific Detection of Mycobacterial Infections:** Labeled trehalose analogues enable the differentiation of bacterial infections from other sources of inflammation, a limitation of general metabolic imaging agents like 18F-FDG.[4][12]
- **Monitoring Anti-tubercular Drug Efficacy:** The uptake and incorporation of trehalose probes are dependent on the metabolic activity of the bacteria.[8][13] A decrease in signal can indicate a successful therapeutic response.
- **Fundamental Research in Microbial Pathogenesis:** These tools allow for the real-time study of cell wall biosynthesis and dynamics in live bacteria.[5][9]
- **Drug Development:** Screening of new anti-tubercular drugs can be accelerated by using trehalose analogues to assess their impact on bacterial metabolism.

## Available Probes and Imaging Modalities

A variety of labeled trehalose analogues have been developed for different imaging applications:

- **Fluorescent Analogues:** These probes, such as fluorescein-conjugated trehalose (FITC-Tre) and 4-N,N-dimethylamino-1,8-naphthalimide-trehalose (DMN-Tre), are suitable for microscopy-based imaging in in vitro and ex vivo settings.[13][14] Some are "turn-on" probes that only become fluorescent after being metabolized, reducing background signal.[8][14]
- **Radiolabeled Analogues for PET Imaging:** Analogues labeled with positron-emitting radionuclides, most notably 18F, allow for deep-tissue, quantitative, 3D imaging in living animals and humans.[6][12] 2-deoxy-2-[18F]fluoro-D-trehalose ([18F]-2-FDTre) is a promising PET radioprobe for this purpose.[6][12]

## Quantitative Data Summary

The following tables summarize key quantitative data from studies on labeled trehalose analogues.

Table 1: Synthesis and Properties of Labeled Trehalose Analogues

Probe	Synthesis Method	Yield	Purity	Reference
[18F]-2-FDTre	Chemoenzymatic (TreT enzyme)	70% (radiochemical)	≥ 95% (radiochemical)	[6][12]
Various Analogues	Chemoenzymatic (TreT enzyme)	Up to >99% (by HPLC)	Not specified	[15]

Table 2: Cellular Uptake of Labeled Trehalose Analogues

Probe	Cell Type	Incubation Time	Uptake/Labeling	Reference
[18F]-2-FDTre	Mycobacterium smegmatis	60 min	Metabolized	[6][12]
[18F]-2-FDTre	Human mesenchymal stem cells	60 min	Not metabolized	[12]
[18F]-2-FDTre	AR42J (rat pancreatic adenocarcinoma)	60 min	Not metabolized	[12]
[18F]-2-FDTre	HT29 (human colorectal adenocarcinoma)	60 min	Not metabolized	[12]
FITC-trehalose	M. tuberculosis in macrophages	Not specified	Selective labeling of bacteria	[16]
DMN-Tre	Mycobacterium and Corynebacterium species	Not specified	Specific labeling, >700-fold fluorescence increase	[13]

## Experimental Protocols

## Protocol 1: Chemoenzymatic Synthesis of [18F]-2-FDTre

This protocol describes the single-step synthesis of [18F]-2-FDTre from the commercially available radiotracer [18F]-2-FDG using the thermophilic TreT enzyme from *Thermoproteus tenax*.<sup>[6][12]</sup>

### Materials:

- [18F]-2-FDG (commercially available)
- TreT enzyme from *Thermoproteus tenax*
- HEPES buffer (50 mM, pH 7.5)
- NaCl (100 mM)
- MgCl<sub>2</sub> (10 mM)
- HPLC system for purification and analysis

### Procedure:

- Prepare a reaction mixture containing HEPES buffer, NaCl, and MgCl<sub>2</sub>.
- Add the TreT enzyme to the reaction mixture.
- Introduce the commercially sourced [18F]-2-FDG to initiate the reaction.
- Incubate the reaction at an optimal temperature for the thermophilic enzyme (typically high, consult enzyme specifications) for 15-20 minutes.<sup>[6]</sup>
- Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).
- Purify the resulting [18F]-2-FDTre using HPLC.
- Perform quality control checks, including radiochemical purity and yield determination.

## Protocol 2: In Vitro Cellular Uptake Assay

This protocol outlines the procedure for assessing the uptake of a labeled trehalose analogue in bacterial and mammalian cell lines.[\[12\]](#)

#### Materials:

- Bacterial cell culture (e.g., *Mycobacterium smegmatis*)
- Mammalian cell cultures (e.g., hMSCs, AR42J, HT29)
- Appropriate culture media and buffers (e.g., PBS)
- Labeled trehalose analogue (e.g., [18F]-2-FDTre)
- Incubator
- Gamma counter or fluorescence microscope
- Cell lysis buffer

#### Procedure:

- Culture bacterial and mammalian cells to the desired confluency.
- Harvest and wash the cells with an appropriate buffer (e.g., PBS).
- Resuspend the cells in the buffer containing the labeled trehalose analogue at a known concentration (e.g., ~5  $\mu$ Ci for radiolabeled probes).
- Incubate the cells for a specified period (e.g., 60 minutes) at 37°C.
- Wash the cells thoroughly to remove any unbound probe.
- For radiolabeled probes, lyse the cells and measure the radioactivity using a gamma counter.
- For fluorescent probes, visualize the cells using fluorescence microscopy.
- Calculate the percentage of probe uptake relative to the total amount added.

## Protocol 3: In Vivo PET/CT Imaging in a Mouse Model of Tuberculosis

This protocol describes the use of [18F]-2-FDTr for PET/CT imaging in a mouse model of Mtb infection.

### Materials:

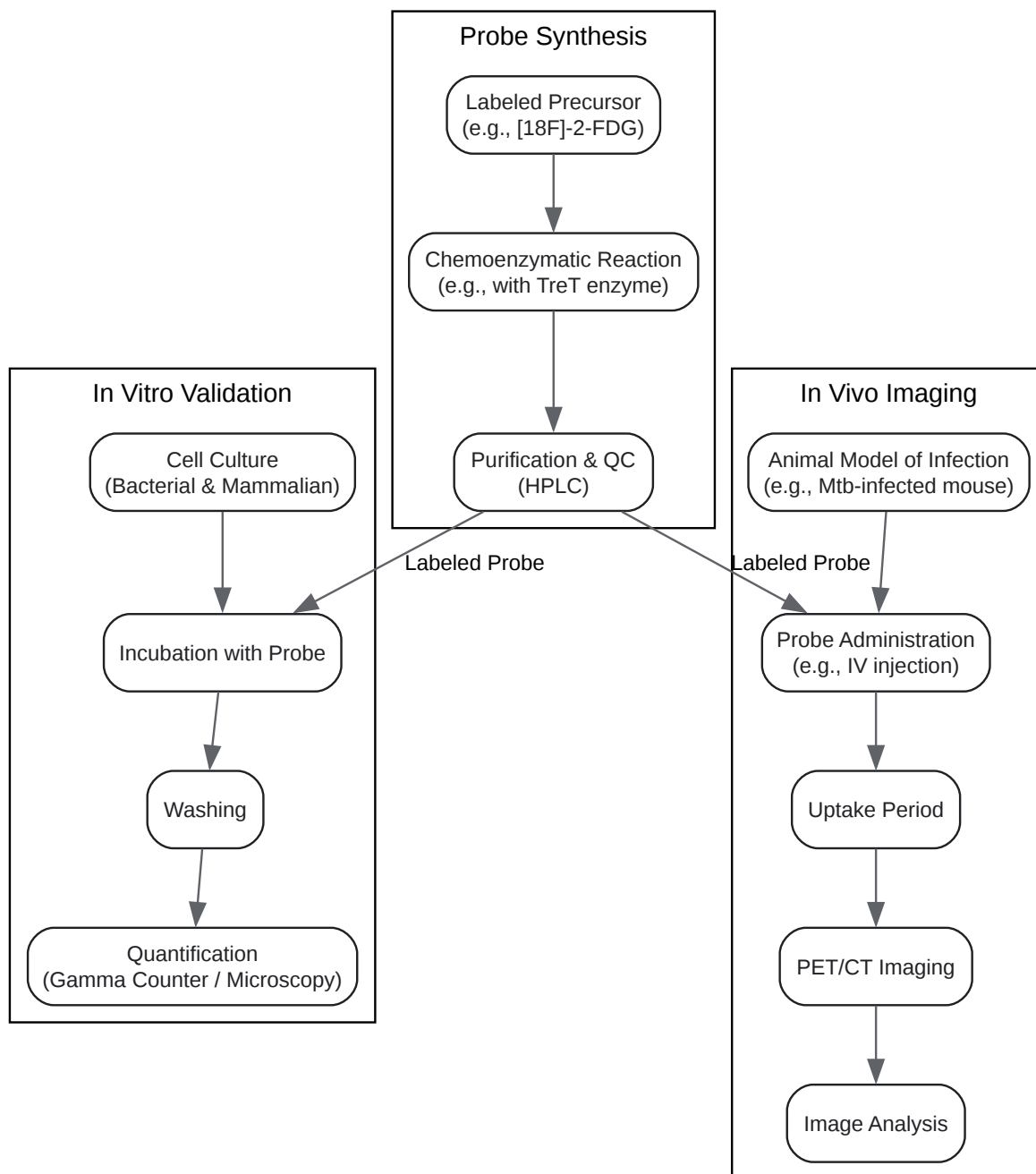
- Mice infected with Mycobacterium tuberculosis
- [18F]-2-FDTr solution
- Anesthesia (e.g., isoflurane)
- PET/CT scanner
- Animal handling and monitoring equipment

### Procedure:

- Anesthetize the infected mouse using isoflurane.
- Administer a known dose of [18F]-2-FDTr via intravenous injection (e.g., tail vein).
- Allow for a period of uptake and distribution of the radiotracer (e.g., 60 minutes).
- Position the anesthetized mouse in the PET/CT scanner.
- Acquire a CT scan for anatomical reference.
- Acquire a PET scan over a specified duration.
- Reconstruct the PET and CT images and co-register them.
- Analyze the images to quantify the radiotracer uptake in the lungs and other tissues. The signal intensity is often reported in Standardized Uptake Values (SUV).

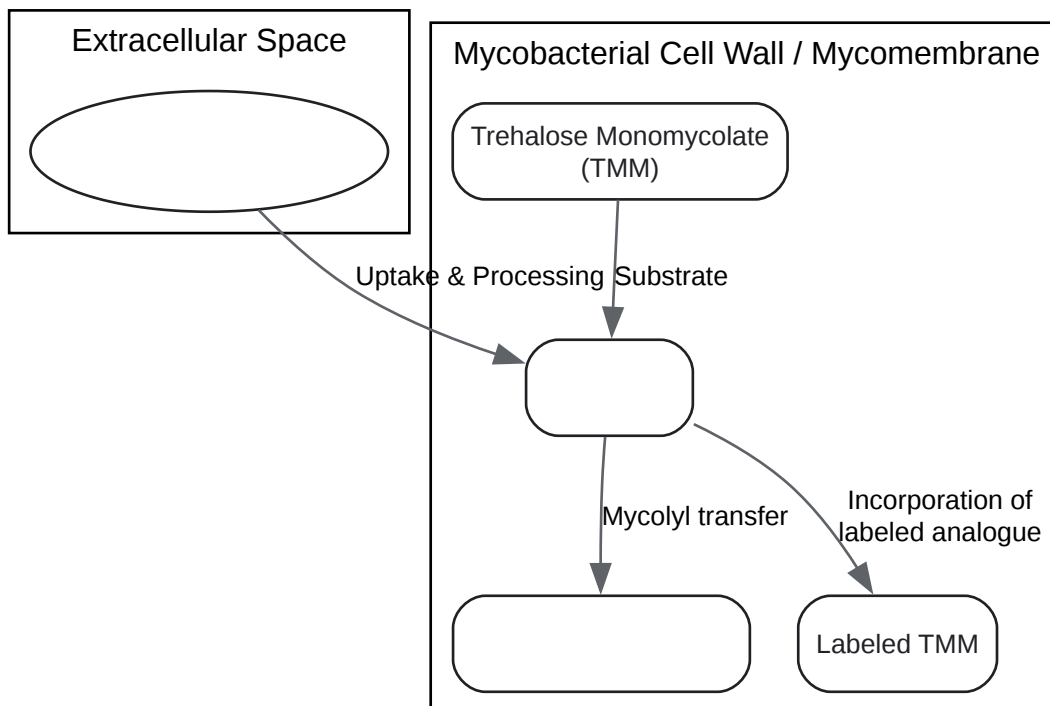
## Visualizations

## Experimental Workflow for In Vivo Trehalose Imaging

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Caption: Workflow for synthesis, validation, and in vivo imaging.

## Mycobacterial Trehalose Metabolism and Probe Incorporation



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Caption: Incorporation of labeled trehalose into the Mtb cell wall.

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